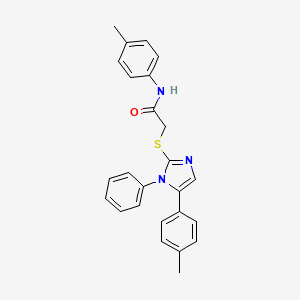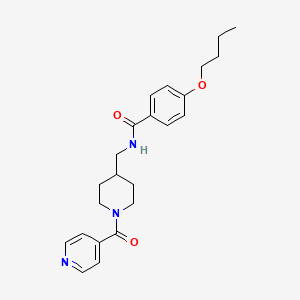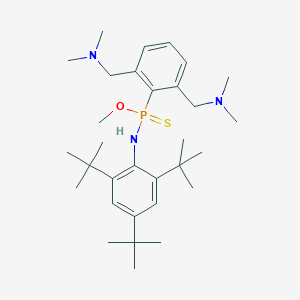
N-(p-tolyl)-2-((1-phényl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound known for its diverse applications in chemistry, biology, and pharmacology. The molecule's structure includes an imidazole ring, a phenyl group, and a p-tolyl group, making it a chemically complex and versatile compound. Its distinct structure contributes to various chemical properties and reactivity, leading to its utility in multiple scientific fields.
Applications De Recherche Scientifique
2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide finds applications across numerous fields:
Chemistry: Used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator, influencing biological pathways.
Medicine: Research includes potential therapeutic uses, such as targeting specific biological mechanisms for disease treatment.
Industry: Utilized in the manufacture of materials with specific chemical properties, such as coatings or polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process:
Formation of the imidazole ring: Starting from a base material, the imidazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Thio-functionalization: The imidazole ring is then functionalized with a thio group using thiolation reactions.
Acetylation: The final step involves acetylation of the functionalized imidazole ring with N-(p-tolyl)acetamide under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yields and purity. Automation and continuous flow processes might be employed to maintain consistency and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the thio group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Oxidation: Often carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as refluxing in polar solvents are used.
Major Products: The major products formed depend on the specific reactions:
Oxidation leads to sulfoxides or sulfones.
Reduction can yield thiols or sulfides.
Substitution may result in various substituted aromatic compounds.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, modifying their activity and influencing associated biochemical pathways.
Comparaison Avec Des Composés Similaires
Uniqueness and Similar Compounds: Compared to other imidazole derivatives, 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and functional groups. Similar compounds might include:
Imidazole derivatives with different substituents on the ring.
Compounds with similar thioacetamide functionality but different aromatic groups.
Other biologically active imidazole compounds, highlighting differences in reactivity and application.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-18-8-12-20(13-9-18)23-16-26-25(28(23)22-6-4-3-5-7-22)30-17-24(29)27-21-14-10-19(2)11-15-21/h3-16H,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYAGQJOQWGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B2419264.png)


![N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine](/img/structure/B2419267.png)


![2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide](/img/structure/B2419271.png)
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2419281.png)
![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)
![1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2419283.png)
![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
